molecular formula C21H17ClN2O2 B11985974 2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-chlorobenzylidene)acetohydrazide CAS No. 303086-84-2

2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-chlorobenzylidene)acetohydrazide

Cat. No.: B11985974
CAS No.: 303086-84-2
M. Wt: 364.8 g/mol
InChI Key: PIIKOJIMQQPRMO-OEAKJJBVSA-N
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Description

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-chlorobenzylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a chlorobenzylidene moiety, and an acetohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-chlorobenzylidene)acetohydrazide typically involves the reaction of 4-chlorobenzaldehyde with 2-((1,1’-biphenyl)-4-yloxy)acetohydrazide under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-chlorobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The biphenyl and chlorobenzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted biphenyl or chlorobenzylidene derivatives.

Scientific Research Applications

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-chlorobenzylidene)acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-chlorobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The biphenyl and chlorobenzylidene groups may interact with biological macromolecules, such as proteins or nucleic acids, leading to various biological effects. The acetohydrazide functional group can also participate in chemical reactions within biological systems, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methoxybenzylidene)acetohydrazide
  • 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-nitrobenzylidene)acetohydrazide
  • 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-fluorobenzylidene)acetohydrazide

Uniqueness

Compared to similar compounds, 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-chlorobenzylidene)acetohydrazide is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

303086-84-2

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C21H17ClN2O2/c22-19-10-6-16(7-11-19)14-23-24-21(25)15-26-20-12-8-18(9-13-20)17-4-2-1-3-5-17/h1-14H,15H2,(H,24,25)/b23-14+

InChI Key

PIIKOJIMQQPRMO-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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